Beta2-Selectivity Profile: Salbutamol Exhibits 40-Fold Selectivity Over Beta1-Adrenoceptors, Distinct from Ultra-Selective LABAs
Salbutamol demonstrates a 40-fold selectivity for beta2- over beta1-adrenoceptors in functional studies using CHO cells expressing human receptors . This intermediate selectivity profile contrasts with ultra-long-acting beta2-agonists like salmeterol and vilanterol, which exhibit >1000-fold selectivity . The quantitative difference in selectivity ratios (40 vs >1000) may influence experimental outcomes in assays where beta1-receptor activation is a confounding variable.
| Evidence Dimension | Beta2 vs Beta1 Adrenoceptor Selectivity |
|---|---|
| Target Compound Data | 40-fold selective for beta2-AR over beta1-AR |
| Comparator Or Baseline | Salmeterol: >1000-fold selective; Vilanterol: >1000-fold selective |
| Quantified Difference | Salmeterol/vilanterol are >25-fold more beta2-selective than salbutamol |
| Conditions | CHO cells stably expressing human beta2 and beta1 adrenoceptors; functional cAMP accumulation assays |
Why This Matters
Salbutamol's moderate beta2-selectivity makes it a more appropriate control or reference agonist when studying ligands with lower or intermediate selectivity, as it avoids the extreme selectivity bias of ultra-LABAs.
- [1] Baker JG, et al. A Comparison of the Molecular Pharmacological Properties of Current Short, Long, and Ultra‐Long‐Acting β2‐Agonists Used for Asthma and COPD. Pharmacol Res Perspect. 2025;13(5):e70154. View Source
- [2] Baker JG, et al. A Comparison of the Molecular Pharmacological Properties of Current Short, Long, and Ultra‐Long‐Acting β2‐Agonists Used for Asthma and COPD. Pharmacol Res Perspect. 2025;13(5):e70154. View Source
